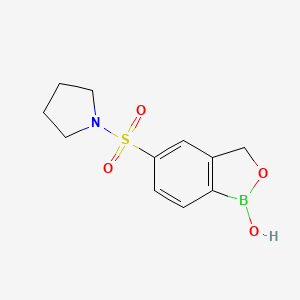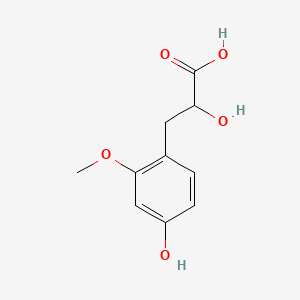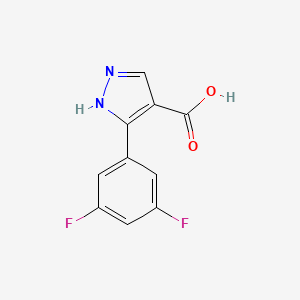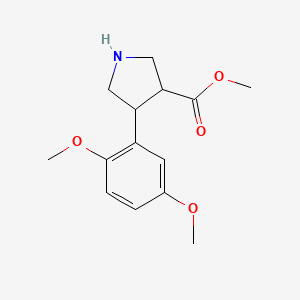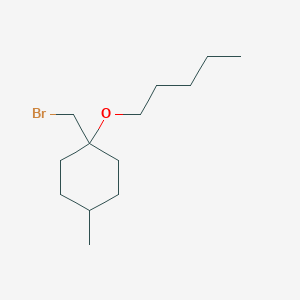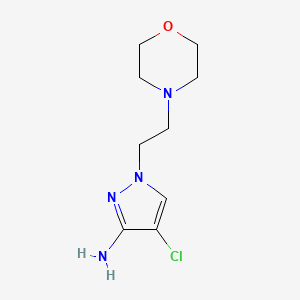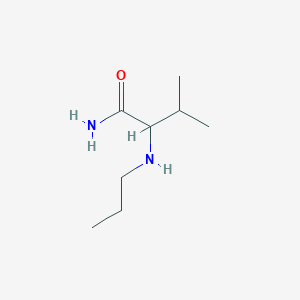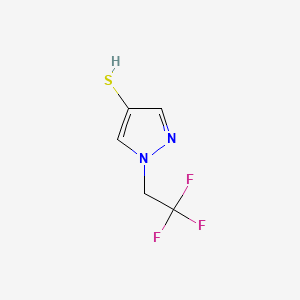
Ethyl 2-amino-4,4-dimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-aminohexanoate with isobutylene in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Another method involves the reductive amination of ethyl 2-oxo-4,4-dimethylhexanoate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of ethyl 2-nitro-4,4-dimethylhexanoate is another viable method, where the nitro group is reduced to an amino group using hydrogen gas and a metal catalyst like palladium on carbon.
化学反应分析
Types of Reactions
Ethyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl 2-nitro-4,4-dimethylhexanoate.
Reduction: Ethyl 2-hydroxy-4,4-dimethylhexanoate.
Substitution: Ethyl 2-amido-4,4-dimethylhexanoate or ethyl 2-ureido-4,4-dimethylhexanoate.
科学研究应用
Ethyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of ethyl 2-amino-4,4-dimethylhexanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
相似化合物的比较
Ethyl 2-amino-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 2-aminohexanoate: Lacks the two methyl groups at the fourth carbon, resulting in different steric and electronic properties.
Ethyl 2-amino-4-methylhexanoate: Contains only one methyl group at the fourth carbon, leading to intermediate properties between ethyl 2-aminohexanoate and this compound.
Ethyl 2-amino-4,4-dimethylpentanoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted synthetic applications.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
ethyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-10(3,4)7-8(11)9(12)13-6-2/h8H,5-7,11H2,1-4H3 |
InChI 键 |
OHDUBUUFFOIOKY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CC(C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


